molecular formula C14H18ClNO2 B1526837 3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde CAS No. 1285582-24-2

3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Cat. No. B1526837
M. Wt: 267.75 g/mol
InChI Key: HVLFWRSATDFLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 . It is used for research purposes .

Scientific Research Applications

Catalysis and Synthesis

3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde plays a significant role in catalysis and synthesis. It is involved in the preparation of dihydropyridine derivatives used as pharmaceuticals, particularly calcium channel blockers, through reactions such as the Knoevenagel condensation (Perozo-Rondón et al., 2006). This method demonstrates a "green" and "clean" approach by using alkaline doped carbon catalysts in solvent-free conditions.

Polymer Chemistry

The compound is also pertinent in polymer chemistry. Novel copolymers of styrene have been synthesized using ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, where the monomers are prepared by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes (Kharas et al., 2016). These copolymers find applications in various fields due to their unique properties.

Pharmaceutical Applications

In pharmaceutical research, the compound is involved in the synthesis of enantioselective ligands for the addition of diethylzinc to alpha-substituted aldehydes, which are important in the production of pharmaceuticals (Solà et al., 1998). These ligands exhibit high enantioselectivity and can be applied to a wide range of aldehydes.

Organic Synthesis

It also finds application in organic synthesis, where it is used in reactions like the synthesis of substituted 3-phenylpropionic acids from benzaldehydes, demonstrating its versatility in synthesizing complex organic molecules (Sharma et al., 2003).

properties

IUPAC Name

3-chloro-4-(2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLFWRSATDFLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.